N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO2S/c16-15(17,18)12-3-1-2-11(10-12)14(20)19-6-9-22-13-4-7-21-8-5-13/h1-3,10,13H,4-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYVKEBCSJCEEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Tetrahydro-2H-pyran-4-ylthioethyl Intermediate: This step involves the reaction of tetrahydro-2H-pyran-4-thiol with an appropriate alkylating agent to form the tetrahydro-2H-pyran-4-ylthioethyl intermediate.
Coupling with 3-(trifluoromethyl)benzoyl Chloride: The intermediate is then reacted with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(trifluoromethyl)benzamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the tetrahydro-2H-pyran-4-ylthioethyl side chain may influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Key Structural Features
The table below highlights structural differences and similarities between the target compound and selected analogs:
Pharmacological and Functional Insights
Purinoreceptor Antagonism: Filapixant () incorporates a morpholine-thiazole scaffold, enabling purinoreceptor antagonism. The target compound lacks this scaffold but shares the trifluoromethyl group, suggesting divergent mechanisms despite structural overlap .
Patent Exclusions: and exclude thiazole- and pyridine-containing analogs, implying that the target compound’s oxane group represents a novel modification to circumvent prior art or improve bioavailability .
Biological Activity
N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, focusing on its mechanisms of action, efficacy, and potential therapeutic applications based on available literature and studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Oxan-4-ylsulfanyl group: This moiety is believed to play a critical role in the compound's interaction with biological targets.
- Trifluoromethyl group: Known for enhancing lipophilicity and metabolic stability, this group may influence the pharmacokinetics of the compound.
Antimicrobial Activity
In studies examining similar benzamide derivatives, compounds featuring trifluoromethyl groups demonstrated moderate inhibition against various pathogens, including Mycobacterium tuberculosis. For example:
- IC50 values for related compounds ranged from 27.04 to 106.75 µM for AChE inhibition, suggesting that this compound may exhibit comparable antimicrobial properties .
Cytotoxicity and Safety Profile
Research indicates that many derivatives of benzamide exhibit low cytotoxicity against eukaryotic cell lines. In particular:
- Studies on related compounds showed no significant cytostatic effects on HepG2 (liver cancer) and MonoMac6 (monocyte-derived) cell lines at concentrations up to 1000 µM .
Case Studies
- Inhibition of Enzymes : A study highlighted that benzamide derivatives with trifluoromethyl substitutions exhibited promising results as AChE inhibitors, with some compounds outperforming established drugs like rivastigmine .
- Antimycobacterial Activity : Another investigation into structurally similar compounds revealed effective inhibition against Mycobacterium species, with minimum inhibitory concentrations (MICs) as low as 62.5 µM for certain derivatives .
Comparative Analysis
The following table summarizes the biological activity of this compound in comparison to related compounds:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[2-(oxan-4-ylsulfanyl)ethyl]-3-(trifluoromethyl)benzamide, and what factors influence reaction yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with amide bond formation between a trifluoromethyl-substituted benzoyl chloride and a thioether-containing amine. Key steps include:
- Amidation : Use of coupling agents like EDCI/HOBt under inert conditions (e.g., nitrogen atmosphere) to minimize hydrolysis .
- Thioether Linkage Formation : Reaction of oxan-4-ylsulfanyl-ethylamine with activated acyl intermediates, optimized using polar aprotic solvents (e.g., DMF) at 0–5°C to suppress side reactions .
- Yield Influencers : Temperature control, stoichiometric ratios (excess amine to drive reaction), and purification via column chromatography (silica gel, hexane/EtOAc gradients) are critical. Reported yields range from 31–95% depending on step efficiency .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the trifluoromethyl group (δ ~120–125 ppm in 13C), oxane ring protons (δ 3.5–4.0 ppm), and amide NH (δ ~8.5 ppm) .
- LC-MS : Confirm molecular ion [M+H]+ and rule out impurities (e.g., unreacted starting materials) .
- TLC : Monitor reaction progress using silica plates with UV visualization (Rf ~0.3–0.5 in 1:1 hexane/EtOAc) .
Q. What structural features of this compound contribute to its stability under experimental conditions?
- Methodological Answer :
- The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the benzamide core against nucleophilic attack .
- The oxane (tetrahydropyran) ring provides conformational rigidity, reducing hydrolysis susceptibility in aqueous media .
- Thioether linkage : Less reactive than ethers, offering oxidative stability compared to oxygen analogs (e.g., sulfoxides require strong oxidizers like H2O2) .
Advanced Research Questions
Q. How does the stereoelectronic profile of the oxane ring influence the compound’s interaction with biological targets?
- Methodological Answer :
- Computational Analysis : Perform density functional theory (DFT) to map electron density around the oxane ring, identifying nucleophilic/electrophilic regions. Compare with docking studies (e.g., AutoDock Vina) to predict binding to enzymes like kinases or GPCRs .
- Experimental Validation : Synthesize analogs with cyclohexane or piperidine rings (replacing oxane) and compare IC50 values in enzyme inhibition assays .
Q. How can researchers resolve contradictions in reported reaction yields or byproduct formation during synthesis?
- Methodological Answer :
- Byproduct Identification : Use LC-MS/MS to detect side products (e.g., over-alkylated amines or hydrolyzed intermediates). Adjust reaction conditions:
- Reduce temperature if dimerization occurs (e.g., from 25°C to 0°C) .
- Add scavengers (e.g., molecular sieves) to sequester water in moisture-sensitive steps .
- Yield Optimization : Employ design of experiments (DoE) to test variables (solvent polarity, catalyst loading) and identify statistically significant factors .
Q. What mechanistic insights explain the compound’s resistance to enzymatic degradation in vitro?
- Methodological Answer :
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. High resistance correlates with:
- Trifluoromethyl group : Blocks cytochrome P450-mediated oxidation due to strong C-F bonds .
- Thioether Linkage : Slower sulfoxidation compared to ethers, as observed in glutathione-S-transferase (GST) inhibition studies .
Q. What computational approaches predict the biological activity or binding interactions of this compound?
- Methodological Answer :
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structure with activity (e.g., IC50 against cancer cell lines) .
- Molecular Dynamics Simulations : Simulate binding to target proteins (e.g., PARP-1) over 100 ns trajectories to assess stability of ligand-receptor complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
